![molecular formula C7H9N B168980 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole CAS No. 13618-90-1](/img/structure/B168980.png)
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole
Overview
Description
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound with the molecular formula C7H9N.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole can be synthesized through an Au(I)-catalyzed tandem reaction. This method involves the rearrangement and cyclization of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with primary amines or ammonium acetate (NH4OAc) to yield polysubstituted pyrroles in moderate to good yields . The reaction is typically carried out under argon atmosphere and monitored by thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of gold catalysts and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly with halogens or other functional groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole and its derivatives involves the inhibition of specific enzymes and receptors. For instance, certain derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The inhibition of COX-2 leads to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, the compound can block the activation of nuclear factor kappa B (NF-κB) by inhibiting IκB kinase (IKK) activities, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
1,2-Diphenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound also exhibits anti-inflammatory properties and inhibits NF-κB activation.
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: These derivatives have shown selective activity on COX-2 and are used in the development of anti-inflammatory agents.
The uniqueness of this compound lies in its structural versatility and the wide range of biological activities exhibited by its derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-4-5-8-7(6)3-1/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKVYIIXZCDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
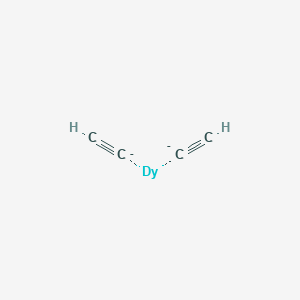
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
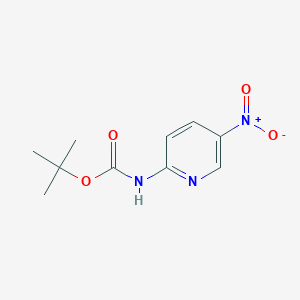
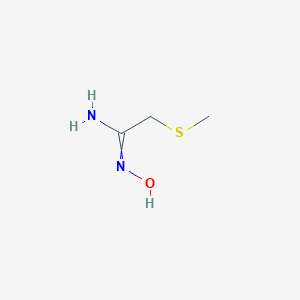
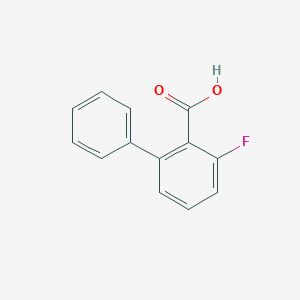
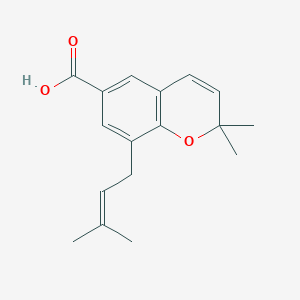
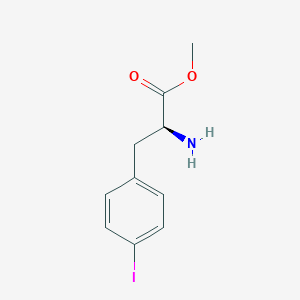
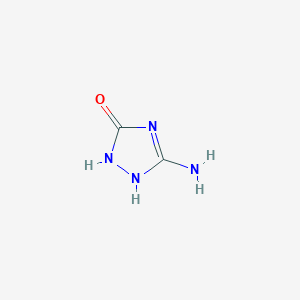
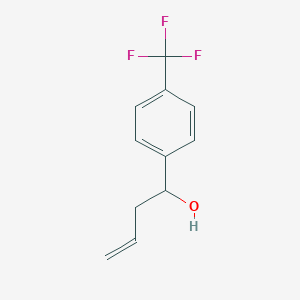
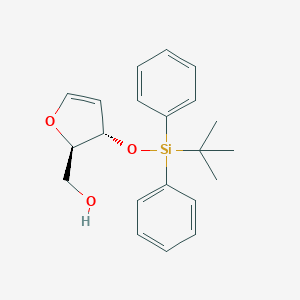
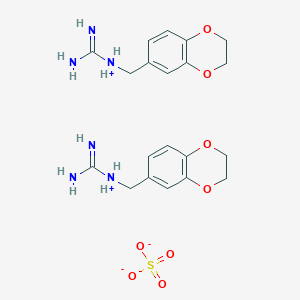
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)
